![molecular formula C18H20N2O4S B3981981 N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide
描述
N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide, commonly known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis. Celecoxib has also been found to have potential therapeutic applications in cancer, Alzheimer's disease, and other inflammatory disorders.
作用机制
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Celecoxib reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions, such as maintaining the integrity of the gastrointestinal tract and regulating renal blood flow.
Biochemical and physiological effects:
Celecoxib has been found to have several biochemical and physiological effects. It reduces inflammation and pain by inhibiting COX-2, which leads to a decrease in the production of prostaglandins. Celecoxib has also been found to have anti-angiogenic effects, which inhibit the growth of blood vessels that supply nutrients to tumors. In addition, Celecoxib has been shown to modulate the immune system and reduce oxidative stress.
实验室实验的优点和局限性
Celecoxib has several advantages for lab experiments. It is a selective COX-2 inhibitor and does not affect the production of prostaglandins that are important for normal physiological functions. Celecoxib is also readily available and easy to administer. However, Celecoxib has some limitations for lab experiments. It has a short half-life and requires frequent dosing. In addition, Celecoxib has been found to have some off-target effects, which may affect the interpretation of experimental results.
未来方向
Celecoxib has several potential future directions for research. In cancer research, Celecoxib could be studied in combination with other drugs to enhance its efficacy. In Alzheimer's disease research, Celecoxib could be studied in larger clinical trials to determine its efficacy in improving cognitive function. In addition, Celecoxib could be studied in other inflammatory disorders, such as inflammatory bowel disease and psoriasis. Further research is needed to fully understand the potential therapeutic applications of Celecoxib.
科学研究应用
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, Celecoxib has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to enhance the efficacy of chemotherapy and radiotherapy. In Alzheimer's disease research, Celecoxib has been found to reduce inflammation and improve cognitive function. In addition, Celecoxib has also been studied for its potential applications in cardiovascular diseases, diabetes, and other inflammatory disorders.
属性
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-3-phenylbutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13(15-6-4-3-5-7-15)12-18(22)19-16-8-10-17(11-9-16)25(23,24)20-14(2)21/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSDUWFVFGLXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。